Cas no 325744-47-6 (3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol)

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol is a synthetic organic compound featuring an isoxazole core substituted with a 2-nitrophenyl group and a hydroxymethyl moiety at the 5-position. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the hydroxymethyl group offers a handle for derivatization or conjugation. Its well-defined molecular architecture ensures consistent performance in heterocyclic chemistry applications. The compound is typically characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial use in targeted synthetic pathways.
3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol structure
325744-47-6 structure
Product name:3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol
CAS No:325744-47-6
MF:C10H8N2O4
Molecular Weight:220.181522369385
CID:2129561
PubChem ID:77134599

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol 化学的及び物理的性質

名前と識別子

    • 3-(2-nitrophenyl)-5-Isoxazolemethanol
    • DB-068655
    • 325744-47-6
    • [3-(2-Nitro-phenyl)-isoxazol-5-yl]-methanol
    • [3-(2-NITROPHENYL)-1,2-OXAZOL-5-YL]METHANOL
    • (3-(2-nitrophenyl)isoxazol-5-yl)methanol
    • 3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol
    • インチ: InChI=1S/C10H8N2O4/c13-6-7-5-9(11-16-7)8-3-1-2-4-10(8)12(14)15/h1-5,13H,6H2
    • InChIKey: LIVZPJLGTCSHBK-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 220.04840674Da
  • 同位素质量: 220.04840674Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 92.1Ų

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N901430-50mg
[3-(2-Nitro-phenyl)-isoxazol-5-yl]-methanol
325744-47-6
50mg
$ 185.00 2022-06-03
TRC
N901430-100mg
[3-(2-Nitro-phenyl)-isoxazol-5-yl]-methanol
325744-47-6
100mg
$ 275.00 2022-06-03
TRC
N901430-10mg
[3-(2-Nitro-phenyl)-isoxazol-5-yl]-methanol
325744-47-6
10mg
$ 50.00 2022-06-03

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol 関連文献

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanolに関する追加情報

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol: A Comprehensive Overview of Its Properties and Applications

3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol (CAS No. 325744-47-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique isoxazole ring structure and nitro-phenyl substitution, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular formula, C10H8N2O4, reflects a balanced combination of aromatic and heterocyclic components, making it a valuable building block in organic synthesis.

The 3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol structure features a hydroxyl group attached to the isoxazole ring, which enhances its reactivity in condensation and esterification reactions. Researchers have explored its potential in designing novel anti-inflammatory and antimicrobial agents, leveraging the electron-withdrawing effects of the nitro group to modulate biological activity. Recent studies highlight its role in the development of small-molecule inhibitors targeting specific enzymes, a hot topic in drug discovery circles.

In the context of green chemistry, 3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol has been investigated as a precursor for eco-friendly catalysts. Its ability to form stable complexes with transition metals aligns with the growing demand for sustainable synthetic methodologies. Industry reports indicate a rising trend in searches for "nitro-isoxazole derivatives" and "isoxazole-based pharmaceuticals," reflecting its relevance in current research.

From a commercial perspective, CAS 325744-47-6 is supplied by leading chemical manufacturers with purity levels exceeding 98%. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its quality, addressing the pharmaceutical industry's stringent requirements. The compound's stability under ambient conditions makes it suitable for long-term storage, though precautions against moisture are recommended.

Emerging applications of 3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol include its use in fluorescence probes for cellular imaging, capitalizing on the nitro-phenyl moiety's photophysical properties. This aligns with the increasing popularity of "bioimaging agents" in scientific literature. Furthermore, computational chemistry studies predict its potential as a ligand in coordination chemistry, opening avenues for material science innovations.

Safety data sheets classify 325744-47-6 as requiring standard laboratory handling procedures, with no extreme hazards reported. This safety profile contributes to its adoption in academic and industrial settings. Patent analyses reveal a steady increase in filings incorporating this scaffold, particularly in central nervous system (CNS) drug development, responding to the global focus on neurological disorders.

The synthesis of 3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol typically involves cyclocondensation reactions between appropriate precursors, with yields optimized through modern catalytic methods. Process chemists emphasize atom economy in its production, reflecting the principles of sustainable chemistry that dominate current industry discussions.

Market analysts project growth in demand for isoxazole derivatives like 325744-47-6, driven by pharmaceutical R&D investments. The compound's appearance in recent medicinal chemistry reviews underscores its importance in hit-to-lead optimization phases. Suppliers frequently highlight its availability in both research and bulk quantities to meet diverse customer needs.

In spectroscopic characterization, 3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol displays distinctive IR absorptions for its hydroxyl and nitro groups, while its 1H NMR spectrum shows predictable aromatic splitting patterns. These features make it an excellent case study for teaching advanced organic chemistry techniques, addressing educators' search for "spectral analysis examples."

Future research directions for CAS 325744-47-6 may explore its bioconjugation potential or modifications to enhance water solubility—key considerations in modern drug design. The compound's versatility ensures its continued relevance as scientists address challenges in targeted therapy development and precision medicine, two of the most searched terms in contemporary biomedical literature.

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